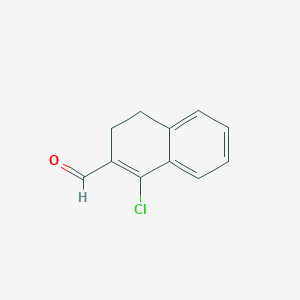

1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141813. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-3,4-dihydronaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRFPPIJEHQBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C2=CC=CC=C21)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186308 | |

| Record name | 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3262-03-1 | |

| Record name | 1-Chloro-3,4-dihydro-2-naphthalenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3262-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003262031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3262-03-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QE2WH6M6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde, a valuable intermediate in the development of novel therapeutic agents and functional materials. The primary synthetic route detailed is the Vilsmeier-Haack reaction, a reliable and effective method for the formylation of activated cyclic ketones. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to aid researchers in the successful preparation of this target molecule.

Introduction

This compound is a key building block in organic synthesis, particularly in the construction of complex heterocyclic systems and polycyclic aromatic compounds. Its bifunctional nature, possessing both an aldehyde and a vinyl chloride moiety, allows for a diverse range of subsequent chemical transformations. This makes it a molecule of significant interest for medicinal chemists and materials scientists. The Vilsmeier-Haack reaction stands out as the most direct and widely employed method for its synthesis, starting from the readily available 3,4-dihydronaphthalen-1(2H)-one (α-tetralone). This reaction introduces both the formyl group and the chlorine atom in a one-pot procedure.

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, as well as activated ketones. The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile.

Step 1: Formation of the Vilsmeier Reagent

Dimethylformamide (DMF) reacts with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to form the electrophilic Vilsmeier reagent, N,N-dimethyl-chloroiminium chloride.

Step 2: Electrophilic Attack and Rearrangement

The enol or enolate form of the starting ketone, 3,4-dihydronaphthalen-1(2H)-one, attacks the Vilsmeier reagent. Subsequent elimination and rearrangement steps lead to the formation of the chlorinated and formylated product.

Step 3: Hydrolysis

The reaction is quenched with water, which hydrolyzes the intermediate iminium salt to the final aldehyde product.

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound via the Vilsmeier-Haack reaction. The protocol is based on established procedures for analogous compounds.[1]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| 3,4-Dihydronaphthalen-1(2H)-one (α-Tetralone) | C₁₀H₁₀O | 146.19 |

| Phosphorus oxychloride | POCl₃ | 153.33 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

| Hexane | C₆H₁₄ | 86.18 |

Synthesis of the Vilsmeier Reagent

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry N,N-dimethylformamide (DMF).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF.

-

After the addition is complete, allow the mixture to stir at 0°C for 1 hour, during which a pale yellow precipitate of the Vilsmeier reagent may form.

Vilsmeier-Haack Reaction and Work-up

-

Dissolve 3,4-dihydronaphthalen-1(2H)-one (α-tetralone) in a suitable dry solvent such as dichloromethane (DCM).

-

Add the solution of α-tetralone to the pre-formed Vilsmeier reagent at 0°C.

-

After the addition, remove the ice bath and heat the reaction mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0°C.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude product is typically a brown oil or solid. Purification can be achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of a chloro-dihydronaphthalene-carbaldehyde derivative via the Vilsmeier-Haack reaction, which can be adapted for the synthesis of the title compound.[1]

| Parameter | Value |

| Molar ratio of α-Tetralone:POCl₃:DMF | 1 : 2.6 : 3 |

| Reaction Temperature | Reflux |

| Reaction Time | 1 hour |

| Yield | ~70% (for the bromo-analog) |

Visualizations

Synthetic Pathway

References

An In-depth Technical Guide to the Vilsmeier-Haack Reaction on Tetralone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction and its application to tetralone derivatives. It covers the core reaction mechanisms, detailed experimental protocols, and the synthesis of bioactive compounds, offering valuable insights for professionals in chemical research and pharmaceutical development. The guide focuses on two primary outcomes of this reaction: the classic formylation and a modern deoxychlorination/aromatization pathway.

Introduction: The Versatility of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack (V-H) reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide, most commonly phosphorus oxychloride (POCl₃).[1][5] While traditionally used for introducing a formyl (-CHO) group, recent advancements have demonstrated that the V-H reaction on specific substrates, such as tetralones, can be programmed to yield alternative products, significantly expanding its synthetic utility.[6][7]

For drug development professionals, tetralone scaffolds are of particular interest as they form the core of numerous biologically active molecules with demonstrated anticancer, anti-inflammatory, and antimicrobial properties.[8] The functionalization of the tetralone nucleus via the Vilsmeier-Haack reaction opens new avenues for creating novel derivatives with potentially enhanced therapeutic efficacy. This guide will explore both the conventional formylation of tetralones and a novel "interrupted" Vilsmeier-Haack reaction that leads to the formation of valuable multisubstituted 1-chloronaphthalenes.

Core Reaction Mechanisms

The Vilsmeier-Haack reaction proceeds through the formation of a potent electrophile, the Vilsmeier reagent, which then engages with the substrate. The specific outcome of the reaction with tetralones depends on the reaction conditions and the subsequent work-up procedure.

Standard Formylation Pathway

The standard reaction involves an electrophilic attack on the enol or enolate form of the tetralone. The mechanism can be summarized in the following steps:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1]

-

Electrophilic Attack: The tetralone, in its enol form, acts as a nucleophile and attacks the Vilsmeier reagent.

-

Intermediate Formation: An iminium intermediate is generated after the release of a chloride ion.[1]

-

Hydrolysis: Subsequent aqueous work-up hydrolyzes the iminium intermediate to yield the final formylated tetralone derivative.[5]

Interrupted Vilsmeier-Haack: Deoxychlorination/Aromatization Pathway

A significant recent development is the "interrupted" Vilsmeier-Haack reaction, which allows for the conversion of 1-tetralones into multisubstituted 1-chloronaphthalenes.[6][7] This programmable pathway avoids the final hydrolysis step and instead leverages the reaction intermediates to achieve deoxychlorination and subsequent aromatization. This one-pot reaction provides a highly efficient and site-selective method for synthesizing functionalized chloronaphthalenes, which are valuable building blocks in materials science and medicinal chemistry.[6][7]

Quantitative Data Summary

The yield and outcome of the Vilsmeier-Haack reaction on tetralone derivatives are highly dependent on the substrate's electronic and steric properties, as well as the reaction conditions. The following tables summarize the yields for both the standard formylation and the deoxychlorination/aromatization reactions on various substituted 1-tetralones.

Table 1: Synthesis of 1-Chloronaphthalenes via Interrupted Vilsmeier-Haack Reaction (Data sourced from Li et al., J. Org. Chem. 2025)[6][7]

| Entry | Substrate (1-Tetralone Derivative) | Product (1-Chloronaphthalene Derivative) | Yield (%) |

| 1 | 1-Tetralone | 1-Chloronaphthalene | 95 |

| 2 | 6-Methoxy-1-tetralone | 1-Chloro-6-methoxynaphthalene | 98 |

| 3 | 7-Methoxy-1-tetralone | 1-Chloro-7-methoxynaphthalene | 96 |

| 4 | 6-Methyl-1-tetralone | 1-Chloro-6-methylnaphthalene | 92 |

| 5 | 7-Fluoro-1-tetralone | 1-Chloro-7-fluoronaphthalene | 89 |

| 6 | 5,8-Dimethyl-1-tetralone | 1-Chloro-5,8-dimethylnaphthalene | 85 |

| 7 | 6-Bromo-1-tetralone | 1-Chloro-6-bromonaphthalene | 93 |

Table 2: Standard Vilsmeier-Haack Formylation of Tetralone Derivatives (Note: Data for a comprehensive series of standard formylations on tetralones is less commonly tabulated in single reports. The following represents typical yields.)

| Entry | Substrate (Tetralone Derivative) | Product (Formyl-Derivative) | Yield (%) |

| 1 | α-Tetralone | 1-Bromo-3,4-dihydronaphthalene-2-carbaldehyde* | 70 |

| 2 | 6-Methoxy-1-tetralone | 2-Formyl-6-methoxy-1-tetralone | ~75-85 |

| 3 | Indole (for comparison) | Indole-3-aldehyde | High |

*Note: This product results from using PBr₃ instead of POCl₃, leading to bromination and formylation.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful synthesis. The following sections provide methodologies for both the standard and interrupted Vilsmeier-Haack reactions.

General Procedure for the Synthesis of 1-Chloronaphthalenes (Interrupted V-H Reaction)

This protocol is adapted from the work of Li et al. (2025).[6][7]

-

Reagent Preparation: To a solution of the respective 1-tetralone derivative (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL per mmol of substrate), phosphorus oxychloride (POCl₃, 3.0 equiv) is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to 80 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker of crushed ice and water.

-

Neutralization and Extraction: The aqueous solution is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃). The aqueous layer is then extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography to afford the pure 1-chloronaphthalene derivative.

Representative Procedure for Standard Formylation of 6-Methoxy-1-tetralone

This protocol outlines a typical procedure for the classic formylation reaction.

-

Vilsmeier Reagent Formation: Anhydrous DMF (5.0 equiv) is cooled to 0 °C in a flask equipped with a dropping funnel and under an inert atmosphere. POCl₃ (1.5 equiv) is added dropwise with stirring, keeping the temperature below 5 °C. The mixture is then stirred for an additional 30 minutes at 0 °C.

-

Substrate Addition: A solution of 6-methoxy-1-tetralone (1.0 equiv) in anhydrous dichloromethane (DCM) is added dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction: The reaction is allowed to stir at room temperature for 6-8 hours until TLC analysis indicates the consumption of the starting material.

-

Quenching and Hydrolysis: The reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of sodium acetate. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic extracts are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield 2-formyl-6-methoxy-1-tetralone.

Applications in Drug Development

The tetralone scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The products from the Vilsmeier-Haack reaction on tetralones serve as versatile intermediates for the synthesis of novel therapeutic agents.

Anticancer Activity

Many tetralone derivatives exhibit potent anticancer properties by inducing apoptosis (programmed cell death) and inhibiting cell proliferation in various cancer cell lines.[8] For instance, certain tetralone-sulfonamide derivatives have been shown to trigger an apoptotic cascade in breast cancer cells, leading to cell cycle arrest at the G2/M phase.

The mechanism of action for some of these compounds involves the modulation of key proteins in the apoptotic pathway, such as the Bcl-2 family proteins and caspases.

Anti-inflammatory and Antimicrobial Potential

Derivatives of tetralone have also been investigated for their anti-inflammatory effects, often through the inhibition of pro-inflammatory cytokines like Macrophage Migration Inhibitory Factor (MIF).[8] Furthermore, the introduction of specific functional groups onto the tetralone core has led to the development of compounds with significant antimicrobial activity against various bacterial and fungal strains, including resistant pathogens.[8] The 1-chloronaphthalene products, in particular, are part of a broader class of halogenated aromatic compounds that are being explored for antifungal and other therapeutic applications.

Conclusion

The Vilsmeier-Haack reaction is a robust and adaptable tool for the synthetic chemist. Its application to tetralone derivatives is a prime example of its utility, enabling not only classic formylation but also novel transformations like the deoxychlorination/aromatization to form 1-chloronaphthalenes. The products of these reactions are valuable intermediates for the development of new pharmaceuticals, particularly in the fields of oncology and infectious diseases. This guide provides the foundational knowledge, from mechanism to practical application, to empower researchers and drug development professionals to leverage this powerful reaction in their work.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Programmable Deoxychlorination/Aromatization of 1-Tetralones to Access Multisubstituted 1-Chloronaphthalenes via an Interrupted Vilsmeier-Haack Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

Technical Guide: Spectroscopic and Synthetic Profile of 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde, a key intermediate in the synthesis of various bioactive molecules and specialty chemicals. Due to the limited availability of public spectroscopic data for the specific title compound (CAS 3262-03-1), this guide utilizes data from a closely related, substituted analogue, 1-chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde, to provide representative spectroscopic characteristics. The synthetic protocol described is the Vilsmeier-Haack reaction, a standard and effective method for the formylation of activated cyclic ketones like α-tetralone and its derivatives.

Chemical Identity and Properties

| Property | Value | Reference |

| Compound Name | This compound | |

| CAS Number | 3262-03-1 | [1] |

| Molecular Formula | C₁₁H₉ClO | [1] |

| Molecular Weight | 192.64 g/mol | [1] |

| Physical State | Solid | |

| Melting Point | 34-41 °C | [1] |

Spectroscopic Data Analysis

The following data is presented for 1-chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde , a structural analogue of the title compound. These values provide an illustrative reference for the expected spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aldehyde, aromatic, and dihydronaphthalene ring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 10.33 | Singlet (s) | 1H | Aldehyde (-CHO) | [2] |

| 6.92-8.00 | Multiplet (m) | 7H | Aromatic (Ar-H) | [2] |

| 4.13 | Triplet (t) | 1H | -CH of fused ring | [2] |

| 2.86-3.01 | Multiplet (m) | 2H | -CH₂ of fused ring | [2] |

Infrared (IR) Spectroscopy

The IR spectrum shows key absorbances corresponding to the carbonyl and chloro-alkene functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Reference |

| 1662.34 | Strong | C=O stretch (aldehyde) | [2] |

| 1595.81 | Medium | C=C stretch (aromatic) | [2] |

| 838.88 | Strong | C-Cl stretch | [2] |

Mass Spectrometry

For the analogue, 1-chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde, Fast Atom Bombardment (FAB) mass spectrometry shows a molecular ion peak corresponding to its molecular weight.

| m/z | Ion | Method | Reference |

| 337 | [M]⁺ | FAB | [2] |

Experimental Protocols

The synthesis of 1-chloro-dihydronaphthalene-2-carbaldehydes is reliably achieved via the Vilsmeier-Haack reaction.[2][3][4] This reaction involves the formylation of an electron-rich precursor, such as a tetralone derivative, using a Vilsmeier reagent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]

Synthesis of this compound

This protocol is adapted from the synthesis of a substituted analogue and is a representative procedure.[2]

Materials:

-

3,4-dihydronaphthalen-1(2H)-one (α-tetralone)

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium carbonate (Na₂CO₃) solution

-

Ice-cold water

-

Ethyl acetate

Procedure:

-

Preparation of the Vilsmeier Reagent: In a reaction vessel, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3 molar equivalents) to dimethylformamide (DMF) at 0°C under an inert atmosphere.

-

Reaction: To the prepared Vilsmeier reagent, add the starting material, 3,4-dihydronaphthalen-1(2H)-one (1 molar equivalent).

-

Heating: Stir the reaction mixture at 65°C for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and pour it into ice-cold water.

-

Neutralization: Neutralize the aqueous solution with a sodium carbonate (Na₂CO₃) solution until the product precipitates.

-

Isolation: Filter the solid product and dry it thoroughly.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to obtain crystals of high purity.[2]

Visualization of Synthetic Pathway

The Vilsmeier-Haack reaction follows a distinct logical workflow from starting materials to the final product.

Caption: Synthetic workflow for this compound via the Vilsmeier-Haack reaction.

References

An In-depth Technical Guide to ¹H and ¹³C NMR of Dihydronaphthalene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of dihydronaphthalene derivatives. Dihydronaphthalenes are important structural motifs in numerous biologically active compounds and synthetic intermediates. A thorough understanding of their NMR characteristics is crucial for structural elucidation, purity assessment, and quality control in research and drug development.

Core Principles of NMR Spectroscopy of Dihydronaphthalenes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For dihydronaphthalene derivatives, ¹H and ¹³C NMR are the most utilized techniques.

-

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key parameters include chemical shift (δ), integration, and spin-spin coupling constants (J).

-

¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms in a molecule and their electronic environment. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each signal corresponds to a unique carbon atom.

Experimental Protocols

A standardized protocol is essential for acquiring high-quality, reproducible NMR data. The following methodologies are based on common practices for the analysis of dihydronaphthalene derivatives.[1][2]

Sample Preparation

-

Sample Weighing: Accurately weigh 10-50 mg of the solid dihydronaphthalene derivative. For liquid samples, use a few drops.

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.[1]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following parameters are typical for a high-field NMR spectrometer (e.g., 400 MHz or higher):[3][4]

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is generally sufficient.

-

Number of Scans: Typically 8 to 16 scans are adequate for good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually sufficient.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most dihydronaphthalene derivatives.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum.[1]

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is often necessary due to the low sensitivity of the ¹³C nucleus.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei.[1]

-

Spectral Width: A typical spectral width for ¹³C NMR is 0 to 220 ppm.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Integration: For ¹H NMR, the peak areas are integrated to determine the relative ratios of the different protons.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the ¹H and ¹³C NMR chemical shift data for some common dihydronaphthalene cores. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Table 1: ¹H NMR Chemical Shifts (ppm) of Dihydronaphthalene Derivatives

| Compound | Solvent | H1 | H2 | H3 | H4 | Aromatic Protons | Olefinic Protons |

| 1,2-Dihydronaphthalene[5] | CDCl₃ | - | - | 2.28 | 2.75 | 6.85-7.29 | 5.99 (H3), 6.42 (H4) |

| 1,4-Dihydronaphthalene[6] | CDCl₃ | 3.35 | - | - | 3.35 | 7.09 | 5.88 |

Table 2: ¹³C NMR Chemical Shifts (ppm) of Dihydronaphthalene Derivatives

| Compound | Solvent | C1 | C2 | C3 | C4 | C4a | C5 | C6 | C7 | C8 | C8a |

| 1,2-Dihydronaphthalene | CDCl₃ | 127.1 | 126.5 | 28.1 | 23.0 | 134.4 | 128.9 | 126.8 | 126.8 | 128.9 | 136.5 |

| 1,4-Dihydronaphthalene[7][8] | CDCl₃ | 28.7 | 125.8 | 125.8 | 28.7 | 134.5 | 126.2 | 126.2 | 126.2 | 126.2 | 134.5 |

| 1,4-Dihydronaphthalene[9] | Acetone-d₆ | 29.3 | 126.7 | 126.7 | 29.3 | 135.5 | 127.1 | 127.1 | 127.1 | 127.1 | 135.5 |

Visualization of Experimental and Analytical Workflows

The following diagrams illustrate the typical workflows involved in the NMR analysis of dihydronaphthalene derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,2-DIHYDRONAPHTHALENE(447-53-0) 13C NMR [m.chemicalbook.com]

- 6. 1,4-DIHYDRONAPHTHALENE(612-17-9) 1H NMR [m.chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 1,4-DIHYDRONAPHTHALENE(612-17-9) 13C NMR [m.chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

Crystal Structure of Substituted Dihydronaphthalenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of substituted dihydronaphthalenes, a class of compounds with significant interest in medicinal chemistry and materials science. This document details the experimental protocols for their synthesis and crystallographic analysis, presents key structural data in a comparative format, and visualizes the experimental workflows.

Introduction

Substituted dihydronaphthalenes are a class of bicyclic aromatic hydrocarbons that serve as important scaffolds in the synthesis of a wide range of biologically active molecules and functional materials. Their partially saturated nature allows for diverse conformational possibilities, which directly influences their chemical reactivity and biological activity. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for structure-activity relationship (SAR) studies, rational drug design, and the development of novel materials with tailored properties.

X-ray crystallography stands as the definitive method for elucidating the solid-state structure of these molecules, providing precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions. This guide will delve into the practical aspects of determining and analyzing the crystal structures of substituted dihydronaphthalenes.

Experimental Protocols

Synthesis of Substituted Dihydronaphthalenes via Diels-Alder Reaction

A common and efficient method for the synthesis of substituted dihydronaphthalenes is the Diels-Alder reaction. This [4+2] cycloaddition reaction typically involves the reaction of a substituted diene with a dienophile. The following is a representative protocol for the synthesis of a dihydronaphthalene derivative.

Materials:

-

Anthracene (Diene)

-

Maleic anhydride (Dienophile)

-

Xylene (Solvent)

-

Round-bottom flask (25-mL)

-

Reflux condenser

-

Heating mantle or sand bath

-

Boiling chips

-

Buchner funnel and filter paper

-

Ice bath

-

Ethyl acetate (for washing)

-

Reaction Setup: To a flame-dried 25-mL round-bottom flask, add anthracene (0.80 g) and maleic anhydride (0.40 g), along with a few boiling chips.[1][2]

-

Solvent Addition: In a fume hood, add 10 mL of xylene to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to a steady reflux using a heating mantle or sand bath. The reaction temperature should be maintained around the boiling point of xylene (approximately 140 °C).[1][2]

-

Reaction Monitoring: Continue refluxing for approximately 30 minutes. The disappearance of the yellow color of the reaction mixture can indicate the progress of the reaction.

-

Crystallization: After the reflux period, allow the reaction mixture to cool to room temperature. Subsequently, place the flask in an ice bath for about 10 minutes to facilitate the crystallization of the product.[1]

-

Isolation of Product: Collect the crystalline product by vacuum filtration using a Buchner funnel.[1]

-

Washing: Wash the collected crystals with a small amount of cold ethyl acetate to remove any residual solvent and impurities.[1]

-

Drying: Allow the crystals to air-dry completely before characterization.

Diagram of the Synthetic Workflow:

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of a substituted dihydronaphthalene is achieved through single-crystal X-ray diffraction. The following protocol outlines the major steps involved in this analytical technique.

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., Bruker APEX II, Rigaku Oxford Diffraction)

-

X-ray source (e.g., Mo Kα or Cu Kα radiation)

-

Goniometer head

-

Cryostream system (for low-temperature data collection)

-

Microscope with polarized light

Software:

-

Data collection and processing software (e.g., APEX, CrysAlisPro)

-

Structure solution and refinement software (e.g., SHELXT, SHELXL, Olex2)[3][4]

-

Visualization software (e.g., Mercury, Diamond)

-

Crystal Selection and Mounting:

-

Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) under a polarized light microscope. The crystal should be free of cracks and other visible defects.

-

Mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Cool the crystal to a low temperature (typically 100-173 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

Center the crystal in the X-ray beam.

-

Perform a preliminary data collection to determine the unit cell parameters and crystal quality.

-

Based on the unit cell and crystal symmetry, devise a data collection strategy to ensure complete and redundant data are collected.

-

Collect a full set of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

-

Data Reduction and Processing:

-

Integrate the raw diffraction images to obtain the intensities of the individual reflections.

-

Apply corrections for various experimental factors, including Lorentz-polarization effects, absorption, and crystal decay.

-

Merge the symmetry-equivalent reflections to produce a unique set of reflection data.

-

-

Structure Solution and Refinement:

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Refine the atomic coordinates, and atomic displacement parameters (ADPs) against the experimental diffraction data using a least-squares minimization algorithm.[3]

-

Locate and add hydrogen atoms to the model, typically in calculated positions, and refine them using a riding model.

-

Continue the refinement until the model converges, as indicated by a stable R-factor and minimal shifts in the refined parameters.

-

-

Structure Validation:

-

Analyze the final refined structure for any inconsistencies or errors.

-

Check the geometric parameters (bond lengths, angles) for reasonableness.

-

Examine the final difference electron density map for any significant unassigned peaks or holes.

-

Generate a Crystallographic Information File (CIF) that contains all the relevant information about the crystal structure and the diffraction experiment.[7][8]

-

Diagram of the Crystallographic Workflow:

Structural Data of Substituted Dihydronaphthalenes

The following tables summarize key crystallographic data for a selection of substituted dihydronaphthalene derivatives obtained from the Cambridge Crystallographic Data Centre (CCDC).[9][10] This data provides a basis for comparing the structural features of different derivatives.

Table 1: Crystal Data and Structure Refinement Details

| Compound Name | CCDC No. | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | T (K) | R-factor |

| Dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate | 1823056 | C₂₆H₂₀O₅ | Monoclinic | P2₁/c | 15.802(1) | 7.4706(4) | 17.860(1) | 90 | 96.581(2) | 90 | 4 | 296 | 0.039 |

| (E)-7-fluoro-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one | 2115317 | C₁₇H₁₂F₂O | Triclinic | P-1 | 7.9570(14) | 8.9872(19) | 9.3974(16) | 94.47 | 96.737(14) | 103.16 | 2 | 293 | 0.0417 |

| (E)-7-fluoro-2-(3-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one | 2115316 | C₁₇H₁₂F₂O | Monoclinic | P2₁/c | 11.456(2) | 11.596(2) | 9.897(2) | 90 | 98.68(2) | 90 | 4 | 293 | 0.0430 |

Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles

| Compound Name | Bond | Length (Å) | Angle | Angle (°) | Torsion Angle | Torsion Angle (°) |

| Dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate | C1-O1 | 1.221(2) | C2-C1-C10 | 117.8(1) | C1-C10-C5-C6 | 179.9(2) |

| C1-C2 | 1.523(2) | O1-C1-C2 | 122.2(1) | C9-C10-C1-C2 | -1.4(2) | |

| (E)-7-fluoro-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one | C1-O1 | 1.223(2) | C2-C1-C9 | 116.8(1) | C1-C2-C11-C12 | 178.6(2) |

| C1-C9 | 1.482(2) | O1-C1-C2 | 122.0(1) | C3-C4-C5-C6 | -177.3(2) | |

| (E)-7-fluoro-2-(3-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one | C1-O1 | 1.226(2) | C2-C1-C9 | 116.9(1) | C1-C2-C11-C12 | -179.3(2) |

| C1-C9 | 1.480(2) | O1-C1-C2 | 121.9(1) | C3-C4-C5-C6 | 177.8(2) |

Note: The data presented here is a small selection for illustrative purposes. Researchers are encouraged to access the CCDC directly for comprehensive data on specific compounds of interest.[9][10]

Conformational Analysis

The dihydronaphthalene ring system is not planar and can adopt various conformations, most commonly a half-chair or a screw-boat conformation. The specific conformation is influenced by the nature and position of the substituents on the ring.

In the case of dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate, the cyclohexa-1,3-diene ring of the 1,2-dihydronaphthalene system adopts a half-chair conformation.[7] The puckering parameters provide a quantitative description of this conformation.

The conformation of the dihydronaphthalene ring has a significant impact on the overall molecular shape and the orientation of the substituents, which in turn affects intermolecular interactions in the crystal packing and potential biological activity.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of substituted dihydronaphthalenes, encompassing their synthesis, crystallographic analysis, and key structural features. The provided experimental protocols offer a practical starting point for researchers in the field. The tabulated crystallographic data highlights the structural diversity within this class of compounds. A thorough understanding of the three-dimensional structure of substituted dihydronaphthalenes is essential for the continued development of new therapeutic agents and advanced materials. For further in-depth analysis, direct access to crystallographic databases such as the CCDC is highly recommended.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Crystal structure refinement : a crystallographer's guide to SHELXL | Semantic Scholar [semanticscholar.org]

- 5. youtube.com [youtube.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-Depth Technical Guide to 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde is a versatile synthetic intermediate that holds significant interest for the chemical and pharmaceutical industries. Its unique molecular architecture, featuring a reactive aldehyde group and a chlorine substituent on a dihydronaphthalene scaffold, makes it a valuable precursor for the synthesis of a wide array of complex heterocyclic compounds and pharmacologically active molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 34-41 °C. While a specific boiling point has not been reported in the literature, its structural analogs suggest it would be a high-boiling liquid under atmospheric pressure. It is generally soluble in common organic solvents.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClO | Chem-Impex |

| Molecular Weight | 192.64 g/mol | Chem-Impex |

| CAS Number | 3262-03-1 | Chem-Impex |

| Melting Point | 34-41 °C | Chem-Impex |

| Appearance | Not explicitly reported, but derivatives are often crystalline solids (e.g., orange crystals for the oxazolone derivative).[2] | - |

| Solubility | Soluble in organic solvents like ethanol and dimethylformamide but less soluble in water. | EvitaChem |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton (around 9-10 ppm), aromatic protons (in the range of 7-8 ppm), and two methylene groups of the dihydronaphthalene ring (as triplets around 2.5-3.5 ppm). For a substituted analog, 1-chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde, the aldehyde proton appears at 10.33 ppm.[3]

¹³C NMR (Predicted): A prediction of the ¹³C NMR spectrum suggests the following approximate chemical shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (aldehyde) | ~190 |

| Aromatic C-H | ~125-135 |

| Aromatic C (quaternary) | ~130-145 |

| C-Cl | ~135-140 |

| C=C (alkene) | ~140-150 |

| CH₂ | ~25-30 |

Note: These are predicted values and may differ from experimental results.

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M+) at m/z 192 and an M+2 peak at m/z 194 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO), the chlorine atom (Cl), and potentially ethylene (C₂H₄) from the dihydronaphthalene ring.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group in the region of 1660-1690 cm⁻¹. A substituted analog shows a C=O stretch at 1662.34 cm⁻¹.[3] Other significant peaks would include C-H stretching for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and a C-Cl stretching vibration.

Synthesis

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2][3] This reaction introduces a formyl group (CHO) onto an activated aromatic or heterocyclic ring system.

Vilsmeier-Haack Reaction Workflow

Caption: Vilsmeier-Haack reaction for the synthesis of the title compound.

Experimental Protocol: Vilsmeier-Haack Synthesis of a Substituted Analog

The following protocol for a substituted analog provides a representative procedure for the synthesis of this compound.[3]

Materials:

-

4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (starting material)

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium carbonate (Na₂CO₃) solution

-

Ice-cold water

-

Ethyl acetate (for crystallization)

Procedure:

-

Prepare the Vilsmeier-Haack reagent by adding POCl₃ (0.03 mol) to DMF at 0 °C.

-

To this complex, add the starting tetralone derivative (0.01 mol).

-

Stir the reaction mixture at 65 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Neutralize the solution with a sodium carbonate solution.

-

Filter the separated product and dry it.

-

Recrystallize the crude product from ethyl acetate to obtain pure crystals.

Chemical Reactivity

This compound is a versatile building block due to its two reactive sites: the aldehyde group and the vinylic chloride. It readily undergoes various condensation and cyclization reactions to form a diverse range of heterocyclic compounds.[2][4]

Key Reactions and Experimental Protocols

1. Knoevenagel Condensation:

The aldehyde group readily undergoes Knoevenagel condensation with active methylene compounds in the presence of a basic catalyst like piperidine.[2]

-

Experimental Protocol: A mixture of this compound (0.01 mol), ethyl cyanoacetate (0.017 mol), and piperidine (1 mL) in ethanol (50 mL) is refluxed for 4 hours. The resulting solid is collected after concentrating the solvent and recrystallized from ethanol.[2]

2. Reaction with Hydrazines:

The compound reacts with hydrazines to form Schiff bases.[2]

-

Experimental Protocol: A mixture of the product from the Knoevenagel condensation (0.005 mol) and phenylhydrazine (0.005 mol) in methanol (50 mL) is refluxed for 3 hours. The solid product that forms upon cooling is filtered and recrystallized from methanol.[2]

3. Base-Catalyzed Cyclocondensation with Hippuric Acid:

This reaction yields an oxazolone derivative.[2]

-

Experimental Protocol: A mixture of this compound (0.005 mol), hippuric acid (0.005 mol), and fused sodium acetate (1 g) in acetic anhydride (5 mL) is heated on a steam bath for 2 hours. The solid product that separates upon cooling is filtered and crystallized from acetic acid.[2]

4. Reaction with Thiourea:

In the presence of a base, the compound reacts with thiourea to form thiopyrimidine derivatives.[4]

5. Multicomponent Reactions:

The title compound can participate in multicomponent reactions to generate complex heterocyclic systems. For example, a reaction with a pyrazolone and malononitrile in the presence of ammonium acetate yields a pyrazolo[3,4-b]benzo[h]quinoline derivative.[4]

Reactivity Overview

Caption: Reactivity profile of the title compound.

Biological Activity and Potential Applications

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise in the field of drug discovery, particularly as anticancer agents.

Anticancer Activity of Dihydronaphthalene Derivatives

Derivatives of the dihydronaphthalene scaffold have been identified as potent inhibitors of tubulin polymerization.[5] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest and ultimately apoptosis (programmed cell death) in rapidly dividing cancer cells.[6]

Furthermore, many of these tubulin-binding agents also function as Vascular Disrupting Agents (VDAs) .[5][7] VDAs selectively target the established, yet often poorly formed and fragile, blood vessels within solid tumors. By causing the endothelial cells lining these vessels to change shape and detach, VDAs lead to a rapid shutdown of blood flow to the tumor, resulting in extensive tumor necrosis.[7][8]

It is important to note that a study reporting the anti-prostate cancer activity of (E)-N'-((1-chloro-3,4-dihydronaphthalen-2-yl)methylene)benzohydrazide derivatives has been retracted. The reasons for the retraction should be carefully considered when evaluating the potential of this specific class of derivatives.

Mechanism of Action: Tubulin Polymerization Inhibition

Caption: Signaling pathway for tubulin polymerization inhibition.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting. A Safety Data Sheet (SDS) should be consulted for detailed information on hazards, handling, and disposal. General precautions include avoiding contact with skin and eyes, and preventing inhalation of dust or vapors.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for the synthesis of complex heterocyclic molecules. Its derivatives have demonstrated promising biological activities, particularly as anticancer agents through the inhibition of tubulin polymerization and the disruption of tumor vasculature. Further research into the synthesis and biological evaluation of new derivatives based on this scaffold is warranted and holds the potential for the development of novel and effective therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 1-Chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tdl-ir.tdl.org [tdl-ir.tdl.org]

- 6. mdpi.com [mdpi.com]

- 7. Vascular disrupting agents | amdbook.org [amdbook.org]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde, a valuable intermediate in organic synthesis. The primary route to this compound involves a two-step process: the synthesis of the starting material, 3,4-dihydronaphthalen-1(2H)-one (α-tetralone), followed by its conversion to the target molecule via the Vilsmeier-Haack reaction. This guide details the experimental protocols, quantitative data, and reaction mechanisms involved in this synthetic pathway.

I. Synthesis of the Starting Material: 3,4-Dihydronaphthalen-1(2H)-one (α-Tetralone)

The most common and efficient method for synthesizing the key starting material, α-tetralone, is through the intramolecular Friedel-Crafts acylation of γ-phenylbutyric acid or its corresponding acid chloride.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation of γ-Phenylbutyryl chloride

This procedure outlines the synthesis of α-tetralone starting from γ-phenylbutyric acid, which is first converted to its acid chloride.

Step 1: Formation of γ-Phenylbutyryl chloride

-

In a round-bottomed flask equipped with a reflux condenser and a gas absorption trap, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 cc (32 g, 0.27 mole) of thionyl chloride.

-

Gently heat the mixture on a steam bath until the acid melts. The reaction will proceed exothermically.

-

After the initial vigorous evolution of hydrogen chloride subsides (approximately 25-30 minutes), warm the mixture on the steam bath for an additional 10 minutes.

-

Remove excess thionyl chloride by connecting the flask to a water pump and heating it on the steam bath, followed by a brief heating over a small flame. The resulting γ-phenylbutyryl chloride is a nearly colorless liquid and can be used without further purification.

Step 2: Cyclization to α-Tetralone

-

Cool the flask containing the γ-phenylbutyryl chloride and add 175 cc of carbon disulfide. Cool the solution in an ice bath.

-

Rapidly add 30 g (0.23 mole) of aluminum chloride in one portion and immediately connect the flask to the reflux condenser.

-

Once the initial rapid evolution of hydrogen chloride ceases, slowly warm the mixture to its boiling point on a steam bath.

-

Heat and shake the mixture for 10 minutes to complete the reaction.

-

Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by the careful addition of 100 g of ice with shaking.

-

Add 25 cc of concentrated hydrochloric acid and transfer the mixture to a larger flask for steam distillation.

-

The carbon disulfide will distill first. Continue the distillation to collect the α-tetralone, which will co-distill with approximately 2 L of water.

-

Separate the oily product and extract the aqueous layer three times with 100-cc portions of benzene.

-

Combine the oil and the benzene extracts, remove the solvent, and distill the residue under reduced pressure. The α-tetralone will distill at 105–107°C/2 mm.

Quantitative Data for α-Tetralone Synthesis

| Starting Material | Reagents | Solvent | Catalyst | Reaction Time | Temperature | Yield | Reference |

| γ-Phenylbutyric acid | Thionyl chloride, Aluminum chloride | Carbon disulfide | - | 10 min (cyclization) | Boiling | 74-91% | [1] |

| γ-Phenylbutyric acid | Phosphorus pentachloride, Stannic chloride | Benzene | - | 1 hour (cyclization) | 0-15°C | - | [2] |

| γ-Butyrolactone | Benzene, Aluminum chloride | - | - | 16 hours | Reflux | 91-96% | [2] |

II. Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a formylation reaction that introduces a formyl group (-CHO) onto an electron-rich substrate. In the case of α-tetralone, the reaction proceeds on the enol or enolate form of the ketone, leading to the formation of the target compound.

Reaction Scheme

The overall reaction can be depicted as follows:

Caption: Overall synthesis of the target compound.

Experimental Protocol

The following protocol is adapted from the synthesis of a closely related bromo-analog and is expected to yield the desired chloro-compound with high efficiency.[3]

-

In a dry reaction vessel, cool a solution of dry N,N-dimethylformamide (DMF) (8.02 mL, 103.2 mmol) in dry dichloromethane (CH2Cl2) (50 mL) to 0°C.

-

Add phosphorus oxychloride (POCl3) dropwise. Note: For the chloro-derivative, POCl3 is used instead of the phosphorus tribromide mentioned in the reference for the bromo-analog.

-

Stir the mixture at 0°C for 1 hour to form the Vilsmeier reagent, which will appear as a pale yellow suspension.

-

Add a solution of α-tetralone (5.03 g, 34.4 mmol) in dry CH2Cl2 (90 mL) to the Vilsmeier reagent suspension.

-

Heat the reaction mixture under reflux for 1 hour.

-

After the reaction is complete, cool the mixture to 0°C.

-

Slowly add aqueous sodium bicarbonate (NaHCO3) solution until the effervescence ceases to neutralize the reaction mixture.

-

Extract the organic material with CH2Cl2 (3 x 100 mL).

-

Dry the combined organic layers over magnesium sulfate (MgSO4).

-

Filter the solution through a plug of Celite and evaporate the solvent to obtain the crude product as a brown oil.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 30% ethyl acetate in hexane) to yield the pure this compound as a solid.

Quantitative Data for Vilsmeier-Haack Reaction

| Starting Material | Vilsmeier Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |

| α-Tetralone | PBr3, DMF | CH2Cl2 | 1 hour | Reflux | 70% (for bromo-analog) | [3] |

| 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | POCl3, DMF | - | 4 hours | 65°C | Not specified | [4][5] |

III. Reaction Mechanisms

Mechanism of α-Tetralone Synthesis (Intramolecular Friedel-Crafts Acylation)

The synthesis of α-tetralone from γ-phenylbutyryl chloride proceeds through a classic intramolecular Friedel-Crafts acylation mechanism.

Caption: Friedel-Crafts acylation mechanism.

Mechanism of the Vilsmeier-Haack Reaction on α-Tetralone

The Vilsmeier-Haack reaction on α-tetralone involves several key steps, starting with the formation of the Vilsmeier reagent, followed by the reaction with the enol form of the ketone.

Caption: Vilsmeier-Haack reaction mechanism.

IV. Applications in Drug Development and Research

This compound and its derivatives serve as important scaffolds and intermediates in the synthesis of various biologically active molecules. The dihydronaphthalene core is present in a number of natural products and synthetic compounds with potential therapeutic applications.

Experimental Workflow: Synthesis of Bioactive Molecules

This compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds with potential pharmaceutical interest.[6] The aldehyde functionality allows for further chemical modifications, making it a key building block in the development of novel drug candidates.

Caption: Workflow for drug discovery.

The dihydronaphthalene scaffold, in particular, has been investigated for its potential as a vascular disrupting agent in cancer therapy.[7] The synthesis of analogs based on this core structure is a key step in structure-activity relationship (SAR) studies aimed at optimizing the potency and pharmacological properties of these potential anticancer agents. Furthermore, related naphthoquinone derivatives have been identified as having cancer cell-specific cytotoxicity, highlighting the importance of this class of compounds in oncology research.[8]

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. reddit.com [reddit.com]

- 4. 1-Chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scite.ai [scite.ai]

- 7. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde, a versatile intermediate in organic synthesis and pharmaceutical research.[1] Proper handling and storage are crucial to maintain its purity and reactivity for successful experimental outcomes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 3262-03-1 | [1] |

| Molecular Formula | C₁₁H₉ClO | [1] |

| Molecular Weight | 192.64 g/mol | [1] |

| Melting Point | 34-41 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Appearance | Light brown solid/liquid | [2] |

Stability and Storage Recommendations

This compound is stable under recommended storage conditions.[2] However, its structure as an α,β-unsaturated aldehyde suggests potential sensitivity to air, light, heat, and certain chemical agents.

Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | 0-8°C | To minimize degradation and potential polymerization.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the aldehyde functionality.[3] |

| Container | Tightly closed container | To prevent exposure to air and moisture.[2][3] |

| Location | Dry, cool, and well-ventilated place | To ensure a stable storage environment.[2][3] |

| Light | Protect from light | α,β-unsaturated systems can be light-sensitive. |

Conditions and Materials to Avoid:

-

Excess Heat and Ignition Sources: The compound is a combustible liquid and should be kept away from open flames and hot surfaces.[2][4]

-

Air Exposure: The aldehyde group is susceptible to oxidation.[3]

-

Strong Oxidizing Agents: Can lead to rapid and exothermic reactions.[2][3]

-

Strong Reducing Agents: May react with the aldehyde and alkene functionalities.[3]

-

Strong Acids and Bases: Can catalyze degradation or polymerization reactions.[4]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, its chemical structure suggests several potential routes of degradation. As an α,β-unsaturated aldehyde, it is susceptible to oxidation, polymerization, and nucleophilic addition reactions.[5][6][7]

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability Assessment

To quantitatively assess the stability of this compound, a formal stability study is recommended. The following protocol outlines a general approach.

Objective: To evaluate the stability of the compound under various storage conditions over time.

Materials:

-

This compound (high purity)

-

Amber glass vials with inert gas-tight seals

-

Controlled environment chambers (temperature and humidity)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Analytical standards for the compound and any known impurities

Experimental Workflow:

Caption: Flowchart for a comprehensive stability study.

Methodology:

-

Initial Characterization (t=0): Analyze the starting material for purity (e.g., by HPLC) and appearance. This will serve as the baseline.

-

Sample Preparation: Aliquot the compound into amber glass vials. Purge the headspace with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidative degradation.

-

Storage: Place the vials in controlled environmental chambers under various conditions. Suggested conditions include:

-

Recommended: 0-8°C

-

Accelerated: 25°C with controlled humidity

-

Stressed: 40°C with controlled humidity

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Time Points: Pull samples from each storage condition at predetermined intervals (e.g., 1, 3, 6, and 12 months).

-

Analysis: At each time point, analyze the samples for:

-

Purity: Use a validated HPLC method to determine the percentage of the active compound remaining.

-

Degradation Products: Identify and quantify any new peaks that appear in the chromatogram.

-

Appearance: Note any changes in color or physical state.

-

-

Data Analysis: Plot the purity of the compound as a function of time for each storage condition. This data can be used to determine the degradation kinetics and estimate a shelf-life under the recommended storage conditions.

By adhering to these storage and handling guidelines, and by performing stability studies where necessary, researchers can ensure the integrity of this compound for their synthetic and developmental applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. carlroth.com [carlroth.com]

- 5. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 6. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

The Dawn of a New Therapeutic Avenue: A Technical Guide to the Discovery and Activity of Aryldihydronaphthalene Lignans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryldihydronaphthalene lignans, a distinct class of polyphenolic compounds of plant origin, are emerging as a focal point in the landscape of natural product-based drug discovery. These intricate molecules, found in various plant families such as Acanthaceae, Euphorbiaceae, and Linaceae, have garnered significant attention for their broad spectrum of potent biological activities.[1][2][3] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the discovery, synthesis, and multifaceted activities of these promising compounds. We delve into their cytotoxic, antiviral, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Discovery and Isolation of Aryldihydronaphthalene Lignans

The journey of discovering novel aryldihydronaphthalene lignans often begins with the screening of plant extracts. A notable example is the bioassay-guided isolation of these compounds from genera like Justicia and Phyllanthus.[1][2][3] The process typically involves solvent extraction of plant material, followed by chromatographic separation to isolate individual compounds.

Data Presentation: Cytotoxic Activity of Aryldihydronaphthalene Lignans

The anticancer potential of aryldihydronaphthalene lignans is a significant area of research. Their cytotoxic effects against a variety of cancer cell lines have been extensively documented. The following tables summarize the 50% inhibitory concentration (IC50) values for several prominent aryldihydronaphthalene lignans, providing a quantitative comparison of their potency.

| Compound | Cell Line | IC50 (µM) | Reference |

| Justicidin B | RPMI-8226 (Multiple Myeloma) | 0.17 (72h) | [4] |

| A375 (Melanoma) | 1.70 | [5][6] | |

| K562 (Leukemia) | 45.4 (48h) | ||

| DOHH-2 (Lymphoma) | - | [4] | |

| U-266 (Multiple Myeloma) | 183 (24h) | [4] | |

| Diphyllin Methyl Ether | A375 (Melanoma) | 3.66 | [5][6] |

| Diphyllin Apioside | A375 (Melanoma) | 0.84 | [5][6] |

| Diphyllin Acetylapioside | A375 (Melanoma) | 0.39 | [5][6] |

| 6'-Hydroxyjusticidin C | K562 (Leukemia) | - | |

| Chinensinaphthol Methyl Ether | K562 (Leukemia) | 106.2 (48h) | |

| Patentiflorin A | HCT-116 (Colon Cancer) | - | [7] |

| Compound | HIV-1 Strain | IC50 (nM) | Reference |

| Patentiflorin A | Bal: M-Tropic | 32 | [7] |

| 89.6: Dual-Tropic | 31 | [7] | |

| SF162: M-Tropic | 30 | [7] | |

| Lav.04: T-Tropic | 32 | [7] | |

| HIV-1LAV | 108 | [7] | |

| HIV-11617-1 | 61 | [7] | |

| HIV-1N119 | 47 | [7] |

Experimental Protocols

Isolation of Lignans from Justicia procumbens using High-Speed Counter-Current Chromatography (HSCCC)

This protocol outlines a method for the preparative isolation and purification of lignans from Justicia procumbens.[8][9]

1. Sample Preparation:

-

Air-dry and powder the whole plant of Justicia procumbens.

-

Extract the powdered plant material (e.g., 5 kg) with 95% ethanol (3 x 50 L) at room temperature.

-

Concentrate the combined ethanol extracts under reduced pressure to yield a crude extract.

-

Suspend the crude extract in water and partition sequentially with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate extract, typically rich in lignans, is used for further purification.

2. HSCCC Procedure:

-

Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water is employed. A stepwise elution can be used with varying ratios, for example, starting with (1.3:1:1.3:1, v/v) and switching to (2.5:1:2.5:1, v/v).[8][9]

-

Stationary and Mobile Phases: The upper organic phase is used as the stationary phase, and the lower aqueous phase is used as the mobile phase.

-

Separation:

-

Fraction Collection and Analysis: Collect fractions based on the chromatogram peaks. Analyze the purity of the isolated compounds using High-Performance Liquid Chromatography (HPLC). Identify the structures using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

1. Cell Seeding:

-

Culture cancer cells in a 96-well plate at a density of 5 × 10^4 cells/mL in a suitable culture medium.

-

Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of the aryldihydronaphthalene lignan in dimethyl sulfoxide (DMSO).

-

Treat the cells with serial dilutions of the compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

3. MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

4. Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample. This protocol is for analyzing the effect of aryldihydronaphthalene lignans on apoptosis-related proteins.

1. Cell Lysis:

-

Treat cells with the desired concentration of the lignan for a specific time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP, IκBα, phospho-IκBα) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Signaling Pathways and Mechanisms of Action

Aryldihydronaphthalene lignans exert their biological effects through the modulation of various cellular signaling pathways. Their pro-apoptotic and anti-inflammatory activities are of particular interest.

Induction of Apoptosis via the Intrinsic Mitochondrial Pathway

Justicidin B has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[5][6] This pathway is characterized by the involvement of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization.

Justicidin B treatment has been observed to increase the expression of the pro-apoptotic protein Bax while in some cases decreasing the expression of the anti-apoptotic protein Bcl-2.[5][6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of substrates like PARP and ultimately, apoptosis.[5][6]

Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation and cell survival. Some aryldihydronaphthalene lignans have been shown to modulate this pathway.